molecular formula C11H15ClFNO B3026427 3-Fluoroethcathinone hydrochloride CAS No. 2446466-64-2

3-Fluoroethcathinone hydrochloride

Cat. No.: B3026427
CAS No.: 2446466-64-2
M. Wt: 231.69 g/mol
InChI Key: JFEYAABQLCLKLJ-UHFFFAOYSA-N
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Description

Evolution of New Psychoactive Substances (NPS) and Synthetic Cathinones in Academic Research

The landscape of psychoactive substances has been dynamically altered by the continuous emergence of NPS. nih.gov These substances are often designed to mimic the effects of established illicit drugs while circumventing existing legal controls. herts.ac.ukmdpi.com Synthetic cathinones represent a significant and highly prevalent category within the NPS group. nih.gov Originating from the psychoactive alkaloid found in the khat plant, synthetic cathinones have undergone extensive chemical modifications, leading to a vast number of derivatives. mdpi.com

Academic research has increasingly focused on synthetic cathinones due to their widespread detection and the public health concerns they pose. herts.ac.uk This research interest is reflected in the high number of scientific publications and conference presentations dedicated to this class of compounds. herts.ac.uk The primary goals of this research include the identification of new derivatives, the characterization of their chemical structures, and the investigation of their pharmacological and toxicological profiles. nih.govmdpi.com The rapid evolution of synthetic cathinones, with new compounds continually appearing on the illicit market, presents a constant challenge for researchers and regulatory bodies. nih.gov

Positioning of 3-Fluoroethcathinone (B15185753) Hydrochloride within the Class of Fluorinated Cathinones

3-Fluoroethcathinone hydrochloride belongs to a specific subgroup of synthetic cathinones known as fluorinated cathinones. This subgroup is characterized by the addition of a fluorine atom to the phenyl ring of the cathinone (B1664624) structure. The position of the fluorine atom can vary, leading to different isomers with potentially distinct properties. For instance, 3-FEC HCl is a positional isomer of 4-fluoroethcathinone.

The introduction of a fluorine atom can significantly alter a molecule's properties, including its metabolic stability and ability to cross the blood-brain barrier. nih.gov Research into fluorinated cathinones, such as the related compound 3-fluoromethcathinone (B604977) (3-FMC), has shown that these substances can exhibit potent psychoactive effects. nih.gov Studies on 3-FMC have demonstrated its ability to increase extracellular levels of dopamine (B1211576) and serotonin (B10506) in the brain, which is a common mechanism of action for stimulant drugs. nih.gov The research on compounds like 3-FMC provides a foundational context for understanding the potential neuropharmacological profile of 3-FEC HCl. nih.govresearchgate.net

Academic Research Gaps and the Imperative for Comprehensive Study of Emerging Cathinone Derivatives

Despite the growing body of research on synthetic cathinones, significant knowledge gaps persist, particularly for newly emerging derivatives like this compound. mdpi.com The physiological and toxicological properties of 3-FEC HCl remain largely uninvestigated. caymanchem.com This lack of data is a common issue for many NPS, as their rapid emergence often outpaces the ability of the scientific community to conduct thorough evaluations. nih.gov

The imperative for comprehensive study is driven by several factors. Firstly, understanding the structure-activity relationships of these compounds is crucial for predicting the potential effects of future derivatives. acs.org Secondly, detailed analytical data is necessary for forensic laboratories to accurately identify these substances in seized materials and biological samples. Finally, a thorough understanding of their pharmacological and toxicological profiles is essential for public health and safety. The continuous synthesis of new cathinone derivatives by clandestine laboratories necessitates ongoing research to address these critical gaps in knowledge. mdpi.comnih.gov

Chemical and Physical Data

PropertyValueSource
Formal Name 2-(ethylamino)-1-(3-fluorophenyl)-1-propanone, monohydrochloride caymanchem.com
CAS Number 2446466-64-2 caymanchem.com
Molecular Formula C₁₁H₁₄FNO • HCl caymanchem.com
Formula Weight 231.7 caymanchem.com
Purity ≥98% caymanchem.com
Formulation A crystalline solid caymanchem.com
λmax 246, 291 nm caymanchem.com

Solubility Data

SolventSolubilitySource
DMF 5 mg/ml caymanchem.com
DMSO 5 mg/ml caymanchem.com
Ethanol 2 mg/ml caymanchem.com
PBS (pH 7.2) 10 mg/ml caymanchem.com

Properties

IUPAC Name

2-(ethylamino)-1-(3-fluorophenyl)propan-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO.ClH/c1-3-13-8(2)11(14)9-5-4-6-10(12)7-9;/h4-8,13H,3H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEYAABQLCLKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(C)C(=O)C1=CC(=CC=C1)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001343019
Record name 2-(Ethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2446466-64-2
Record name 2-(Ethylamino)-1-(3-fluorophenyl)propan-1-one hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001343019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Synthesis and Stereoisomeric Considerations of 3 Fluoroethcathinone Hydrochloride

Synthetic Pathways for Fluorinated Cathinones: Principles Applicable to 3-Fluoroethcathinone (B15185753) Hydrochloride

The synthesis of substituted cathinones like 3-fluoroethcathinone generally follows a well-established route involving the construction of the β-keto-phenethylamine backbone. This process can be broken down into three principal stages.

Precursor Aryl Ketone Bromination and α-Bromoketone Intermediate Formation

The synthesis typically commences with a propiophenone (B1677668) derivative, which for 3-fluoroethcathinone would be 1-(3-fluorophenyl)propan-1-one. The crucial step is the selective halogenation at the α-carbon (the carbon atom adjacent to the carbonyl group). This is most commonly achieved through bromination.

The reaction involves treating the precursor aryl ketone with a brominating agent, such as elemental bromine (Br₂), often in a suitable solvent like glacial acetic acid. nih.gov This reaction proceeds via an acid-catalyzed mechanism where the ketone is first converted to its enol form, which then readily reacts with the electrophilic bromine. nih.gov The result is the formation of an α-bromoketone, in this case, 2-bromo-1-(3-fluorophenyl)propan-1-one. This intermediate is a key building block for the subsequent introduction of the amine group. nih.govwikipedia.org Alternative methods can utilize different brominating agents or reaction conditions, including catalyst-free routes, to improve yields and substrate tolerance. nih.gov

Table 1: General Reaction for α-Bromination of a Precursor Ketone

ReactantReagentProduct
1-(3-fluorophenyl)propan-1-oneBromine (Br₂)2-bromo-1-(3-fluorophenyl)propan-1-one

Nucleophilic Substitution with Amine Reactants for Cathinone (B1664624) Freebase

Following the formation of the α-bromoketone, the next step is a nucleophilic substitution reaction to introduce the amino group. For the synthesis of 3-fluoroethcathinone, the nucleophile is ethylamine (B1201723) (CH₃CH₂NH₂). The nitrogen atom of ethylamine attacks the electrophilic α-carbon, displacing the bromide ion to form the cathinone freebase. wikipedia.orgyoutube.com

This amination reaction can sometimes lead to a mixture of products, including primary, secondary, and tertiary amines, as the newly formed amine can also act as a nucleophile. youtube.com However, in the synthesis of many cathinones, the reaction is driven towards the desired secondary amine product. wikipedia.org The resulting product is the freebase form of 3-fluoroethcathinone. Cathinone freebases, particularly those with a primary amine, can be unstable and prone to dimerization. wikipedia.org

Formation and Isolation as Hydrochloride Salt

Due to the potential instability of the freebase, the final step in the synthesis is its conversion into a more stable salt form. wikipedia.orgwikipedia.org The most common method is to treat the cathinone freebase with a solution of hydrochloric acid (HCl). wikipedia.orgslideshare.net This acid-base reaction protonates the nitrogen atom of the ethylamino group, forming the corresponding ammonium (B1175870) hydrochloride salt.

The resulting 3-fluoroethcathinone hydrochloride is typically a crystalline solid that is more stable and easier to handle than its freebase counterpart. wikipedia.org However, it is important to note that even hydrochloride salts of some cathinone derivatives can exhibit instability and decompose when exposed to air over time. nih.gov The final product is then isolated, purified, and can be characterized using various analytical techniques.

Enantiomeric Resolution and Stereoanalytical Methodologies for Cathinone Analogs: Applicability to this compound

Synthetic cathinones possess a chiral carbon at the α-position, meaning they exist as a pair of enantiomers (R- and S-forms). nih.govresearchgate.net These enantiomers can exhibit different pharmacological and toxicological properties. oup.comnih.gov Therefore, the separation and analysis of individual enantiomers are crucial. nih.govnih.gov These principles are directly applicable to 3-fluoroethcathinone.

Stereoselective Synthesis Approaches for Cathinone Enantiomers

Instead of synthesizing a racemic mixture and then separating it, stereoselective synthesis aims to produce a single, desired enantiomer from the outset. One established strategy for producing enantiomerically pure cathinones involves using a chiral precursor.

For example, a synthetic route for (S)-cathinone starts with the optically active amino acid S-alanine. wikipedia.org The process involves N-acetylation of the amino acid, followed by chlorination of the carboxylic acid group and a Friedel-Crafts acylation. A final deprotection step yields the enantiomerically pure (S)-cathinone. wikipedia.org Similar strategies, employing chiral auxiliaries or catalysts, can be adapted to produce specific enantiomers of 3-fluoroethcathinone, allowing for the targeted investigation of their distinct biological activities. youtube.comrsc.org

Chromatographic Enantioseparation Techniques

The most common method for separating the enantiomers of cathinones from a racemic mixture is chromatography, particularly liquid chromatography (LC) and gas chromatography (GC). nih.govnih.gov

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is the predominant technique for the enantioseparation of synthetic cathinones. nih.govmdpi.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective. nih.govoup.comresearchgate.net These columns create a chiral environment that allows for differential interaction with the two enantiomers, resulting in their separation. The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol like isopropanol (B130326) with a small amount of an amine modifier, is crucial for achieving optimal resolution. nih.govoup.com

Table 2: Examples of Chiral Stationary Phases Used for Cathinone Enantioseparation

Chiral Stationary Phase (CSP)Base MaterialCommon Application
Chiralpak® AS-HAmylose derivativeEnantioseparation of various synthetic cathinones nih.govoup.com
Astec Cellulose DMPCellulose derivativeEnantioseparation of synthetic cathinones with tertiary amine structures oup.com
Chiralpak® IAAmylose tris(3,5-dimethylphenylcarbamate)Preparative chiral resolution of cathinone enantiomers researchgate.net

Gas Chromatography (GC): Enantioseparation by GC typically involves an indirect method. The enantiomeric mixture is first derivatized with a chiral derivatizing agent, such as (S)-(−)-N-(trifluoroacetyl)pyrrolidine-2-carbonyl chloride (L-TPC). rsc.org This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers have different physical properties and can be separated using a standard, non-chiral GC column coupled with a mass spectrometer (MS) for detection and quantification. rsc.org

Advanced Analytical Methodologies for Characterization and Detection of 3 Fluoroethcathinone Hydrochloride

Chromatographic Separations for Synthetic Cathinones

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For synthetic cathinones, both gas and liquid chromatography are indispensable tools, each offering unique advantages for analysis. nih.govnih.govmdpi.comsigmaaldrich.comessec.eduojp.govnih.govojp.govnih.gov

Gas Chromatography (GC) Applications for Volatile Species and Derivatization

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. sigmaaldrich.comessec.eduojp.gov However, many synthetic cathinones, are prone to thermal degradation in the hot GC inlet, which can lead to the formation of artifacts and complicate analysis. ojp.gov Derivatization is a common strategy to enhance the volatility and thermal stability of these compounds, as well as to improve their chromatographic behavior and mass spectral characteristics. ojp.gov For instance, acylation is a derivatization technique that has been explored for various synthetic cathinones.

Despite its utility, GC-based methods for cathinone (B1664624) analysis have limitations. The high temperatures can cause in-situ degradation, and some derivatization products may have drawbacks. ojp.gov A targeted GC-MS method was developed to maximize retention time differences among a range of synthetic cathinones, which helped in distinguishing between structurally similar compounds. nih.gov A study by the DEA Special Testing and Research Laboratory detailed a GC method for 3-Fluoroethcathinone (B15185753) using a DB-1 MS column, which resulted in a retention time of 6.415 minutes. swgdrug.org

Liquid Chromatography (LC) for Direct Analysis and Complex Matrices

Liquid chromatography (LC) is often preferred for the analysis of polar and thermally labile compounds like synthetic cathinones because it operates at lower temperatures, mitigating the risk of degradation. oup.comokstate.edu This technique allows for the direct analysis of these compounds without the need for derivatization, simplifying sample preparation. oup.com LC is particularly well-suited for analyzing complex biological matrices such as blood and urine. nih.govmdpi.comessec.eduojp.gov

Various LC-based methods have been developed for the detection of synthetic cathinones in different sample types. For example, a method for determining 11 synthetic cathinones in oral fluid was developed using LC coupled with tandem mass spectrometry (LC-MS/MS). oup.com Another study successfully used LC-Q/TOF-MS to identify 22 synthetic cathinones in blood and urine, demonstrating the capability of LC to separate positional isomers like 3-FMC and 4-FMC within a 12-minute run time. essec.edu

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Method Development

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) represent significant advancements in LC technology, offering higher resolution, faster analysis times, and greater sensitivity. mdpi.comnih.gov The development of robust HPLC and UPLC methods is critical for the reliable identification and quantification of synthetic cathinones. mdpi.com

Method development often involves optimizing various parameters, including the stationary phase, mobile phase composition, and gradient elution profile, to achieve the desired separation. For instance, a UPLC-MS/MS method was developed for the determination of various stimulant and psychedelic phenethylamines in hair samples. researchgate.net Another study compared the performance of a triple quadrupole mass spectrometer with an Orbitrap for the determination of synthetic cathinones in urine and oral fluid, finding that the triple quadrupole offered higher sensitivity. mdpi.com The use of specific columns, such as the Raptor Biphenyl (B1667301) Core-Shell column, has been shown to be effective for the challenging separation of synthetic cathinone isomers. restek.com

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an essential tool for the structural elucidation and quantification of synthetic cathinones. nih.govnih.govmdpi.comsigmaaldrich.comessec.eduojp.govnih.govnih.govojp.govwvu.edu When coupled with a chromatographic separation technique, such as GC or LC, it provides a highly specific and sensitive method for analysis. sigmaaldrich.comnih.govnih.gov

Electron Ionization (EI) Mass Spectrometry: Fragmentation Analysis and Spectral Databases

Electron ionization (EI) is a hard ionization technique commonly used in GC-MS that results in extensive fragmentation of the analyte molecule. wvu.edunih.gov While this fragmentation can be useful for structural identification, it often leads to a weak or absent molecular ion peak for synthetic cathinones, making it difficult to determine the molecular weight of the compound. ojp.govnih.gov The resulting mass spectra can be complex and may be similar for different isomers, posing a challenge for definitive identification. nih.gov

Despite these challenges, EI-MS is widely used in forensic laboratories. ojp.govresearchgate.net The fragmentation patterns, when carefully analyzed, can provide valuable structural information. For 3-Fluoroethcathinone, the EI mass spectrum shows characteristic fragment ions that can be used for its identification. swgdrug.org Spectral databases are crucial for comparing the mass spectrum of an unknown compound to those of known standards, aiding in its identification. ojp.gov Cold EI is an alternative technique that reduces the internal energy of the analytes before ionization, leading to an enhanced molecular ion peak and more informative fragmentation patterns. nih.gov

Table 1: GC-MS Data for 3-Fluoroethcathinone

ParameterValue
Retention Time 6.415 min swgdrug.org
Column DB-1 MS swgdrug.org
Injector Temperature 280°C swgdrug.org
Oven Program 100°C (1 min), then ramp to 300°C at 12°C/min, hold for 30 min swgdrug.org
Key Mass-to-Charge Ratios (m/z) 72, 95, 109, 123 swgdrug.org

Tandem Mass Spectrometry (MS/MS) for Enhanced Selectivity and Isomer Differentiation

Tandem mass spectrometry (MS/MS) is a technique that involves multiple stages of mass analysis, providing enhanced selectivity and structural information. ojp.govojp.gov In MS/MS, a precursor ion is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer. ojp.govwvu.edu This process allows for the differentiation of isomers that may produce similar mass spectra in single-stage MS. nih.govresearchgate.net

LC-MS/MS is a particularly powerful combination for the analysis of synthetic cathinones, as it combines the excellent separation capabilities of LC with the high selectivity and sensitivity of MS/MS. nih.govmdpi.com Studies have shown that MS/MS can be used to differentiate regioisomeric cathinones by analyzing the product ion spectra of characteristic iminium ions. nih.govojp.gov For example, the fragmentation of the iminium cation base peak can distinguish between n-propyl and isopropyl side chains in pyrrolidine (B122466) cathinone derivatives. ojp.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Structural Elucidation

High-resolution mass spectrometry (HRMS) is a powerful technique for the analysis of synthetic cathinones like 3-FEC due to its ability to provide highly accurate mass measurements. currenta.denih.gov This precision allows for the determination of the elemental composition of a molecule with a high degree of confidence, which is a critical step in identifying unknown substances. currenta.demdpi.com

When analyzing 3-FEC, HRMS can distinguish it from other compounds with similar nominal masses, including isomers, by providing mass accuracy typically to four decimal places. currenta.de The technique is highly sensitive, enabling the analysis of trace amounts of material often found in forensic samples. nih.gov

Coupling HRMS with separation techniques like liquid chromatography (LC) or gas chromatography (GC) enhances its utility. nih.govswgdrug.orgnih.gov LC-HRMS/MS, for instance, allows for the separation of complex mixtures and subsequent fragmentation of the target molecule. nih.gov This tandem mass spectrometry (MS/MS) approach provides valuable structural information by breaking down the parent ion into characteristic fragment ions, aiding in the definitive identification of 3-FEC. nih.govnih.gov The fragmentation patterns can reveal key structural motifs, such as the ethylamino and fluorophenyl groups within the 3-FEC molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

A monograph by the Drug Enforcement Administration's Special Testing and Research Laboratory provides ¹H NMR data for 3-Fluoroethcathinone HCl, acquired on a 400 MHz NMR spectrometer. swgdrug.org

¹H, ¹³C, and ¹⁹F NMR Spectroscopic Analysis of Fluorinated Cathinones

A comprehensive NMR analysis of fluorinated cathinones typically involves acquiring spectra for multiple nuclei, primarily proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F). researchgate.netmdpi.com Each of these provides unique and complementary information for an unambiguous structural assignment. mdpi.com

¹H NMR Spectroscopy: This technique provides information about the number of different types of protons in a molecule and their neighboring protons. For 3-FEC, the ¹H NMR spectrum would show distinct signals for the protons on the ethyl group, the methyl group adjacent to the chiral center, the methine proton, and the aromatic protons. The splitting patterns and coupling constants of the aromatic signals are particularly important for determining the substitution pattern on the phenyl ring.

¹³C NMR Spectroscopy: ¹³C NMR spectroscopy reveals the number of different carbon environments in a molecule. In the case of 3-FEC, it would show distinct signals for the carbonyl carbon, the carbons of the aromatic ring, and the carbons of the ethyl and methyl groups. The chemical shift of the carbon atoms in the aromatic ring is influenced by the fluorine substituent, providing further evidence for its position.

¹⁹F NMR Spectroscopy: For fluorinated compounds, ¹⁹F NMR is a highly specific and powerful tool. nih.govnih.gov The chemical shift of the fluorine atom is highly sensitive to its electronic environment, making it an excellent fingerprint for identifying the specific isomer. nih.gov For 3-fluoromethcathinone (B604977), a closely related compound, the ¹⁹F NMR chemical shift has been reported to be -114.3 ppm. researchgate.net This technique offers the advantage of having virtually no background interference, making it suitable for the analysis of complex samples. rsc.orgrsc.org

The following table summarizes the key aspects of ¹H, ¹³C, and ¹⁹F NMR in the analysis of fluorinated cathinones:

NMR TechniqueInformation ProvidedRelevance to 3-Fluoroethcathinone
¹H NMR Number and environment of protons, proton-proton coupling.Determines the structure of the ethylamino and propyl side chain, and the substitution pattern of the aromatic ring.
¹³C NMR Number and environment of carbon atoms.Confirms the carbon skeleton, including the position of the carbonyl group and the fluorine-substituted aromatic carbon.
¹⁹F NMR Presence and chemical environment of fluorine atoms.Provides a specific and sensitive signal for the fluorine atom, confirming its presence and aiding in isomer differentiation. researchgate.netnih.gov

Two-Dimensional NMR Techniques for Complex Mixture Analysis

When dealing with complex mixtures or for the complete and unambiguous assignment of all signals in a molecule like 3-FEC, two-dimensional (2D) NMR techniques are employed. huji.ac.ilbas.bg These experiments provide correlation information between different nuclei, either through chemical bonds or through space. huji.ac.il

Common 2D NMR experiments include:

COSY (Correlation Spectroscopy): This homonuclear technique shows correlations between protons that are coupled to each other, typically through two or three bonds. It is invaluable for tracing out the spin systems within the ethyl and propyl groups of 3-FEC.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear technique correlates the chemical shifts of protons directly attached to carbon atoms. It allows for the unambiguous assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear technique shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). It is crucial for piecing together the different fragments of the molecule, for example, by showing a correlation from the protons on the ethyl group to the carbon atom of the carbonyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals correlations between nuclei that are close to each other in space, regardless of whether they are connected by chemical bonds. This can provide valuable information about the three-dimensional structure and conformation of the molecule.

The use of these 2D NMR techniques, often in combination, allows for the complete and confident structural elucidation of 3-Fluoroethcathinone hydrochloride, even in the presence of impurities or in complex matrices. huji.ac.ilbas.bg

Infrared (IR) and Raman Spectroscopy for Vibrational Characterization

Infrared (IR) and Raman spectroscopy are powerful analytical techniques that provide information about the vibrational modes of a molecule. These methods are highly specific, offering a molecular "fingerprint" that can be used for the identification and characterization of substances like this compound. swgdrug.orgswgdrug.org

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier-Transform Infrared (FTIR) spectroscopy is a widely used technique for the identification of functional groups within a molecule. swgdrug.orgswgdrug.org When a sample of 3-FEC is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to the vibrational frequencies of its chemical bonds.

The FTIR spectrum of a synthetic cathinone is typically characterized by several key absorption bands:

An intense absorption band in the region of 1674-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. nih.gov

Stretching vibrations within the aromatic ring (C=C) usually appear in the 1580-1605 cm⁻¹ region. nih.gov

Bands of relatively low intensity between 2400-2700 cm⁻¹ can correspond to an amine salt. nih.gov

The Drug Enforcement Administration has provided FTIR data for 3-Fluoroethcathinone HCl, obtained using a diamond Attenuated Total Reflectance (ATR) attachment. swgdrug.org This technique allows for the direct analysis of solid samples with minimal preparation.

Surface-Enhanced Raman Spectroscopy (SERS) for Trace Detection of Cathinones

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability of the bond. Raman spectroscopy can be particularly useful for discriminating between positional isomers of fluorinated amphetamines. researchgate.net

A significant advancement in Raman spectroscopy is Surface-Enhanced Raman Spectroscopy (SERS), which offers a dramatic increase in sensitivity, allowing for the detection of trace amounts of analytes. researchgate.netspectroscopyonline.commdpi.com This technique involves adsorbing the analyte molecules onto a nanostructured metal surface, typically gold or silver. spectroscopyonline.com The interaction with the metal nanoparticles amplifies the Raman signal, making it possible to detect substances at very low concentrations. spectroscopyonline.commdpi.com

SERS has been successfully applied to the detection of various illicit drugs, including synthetic cathinones. ojp.govfiu.edu The procedure can be rapid, with analysis times of less than a minute, making it a valuable tool for on-site screening of seized materials. ojp.gov By developing specific SERS protocols, including the choice of nanoparticles and aggregating agents, it is possible to obtain highly sensitive and specific spectral fingerprints for different cathinone analogs. researchgate.netojp.gov

Challenges in Analytical Differentiation of this compound from Isomers and Analogs

The primary challenge in the analysis of 3-Fluoroethcathinone (3-FEC) lies in its differentiation from its positional isomers, 2-Fluoroethcathinone (2-FEC) and 4-Fluoroethcathinone (4-FEC), as well as other structurally similar cathinone analogs. These compounds often exhibit nearly identical mass spectra and similar chromatographic behavior, making their unambiguous identification a complex task. restek.comojp.gov The similarity in their chemical structures means that many standard analytical techniques may not provide sufficient selectivity for definitive identification without the use of reference standards for each isomer. maps.org

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique in forensic laboratories. However, under typical electron ionization (EI) conditions, cathinones like 3-FEC undergo extensive fragmentation. This fragmentation is often dominated by the formation of an iminium ion, which is characteristic of the side chain but provides limited information about the substitution pattern on the aromatic ring. ojp.govnih.gov Consequently, the EI mass spectra of positional isomers like 2-FEC, 3-FEC, and 4-FEC can be virtually indistinguishable, as the primary fragmentation does not reveal the position of the fluorine atom on the phenyl ring. nih.govresearchgate.net While chromatographic separation of these isomers is sometimes possible, it is not always guaranteed and often requires optimized methods and the availability of authenticated reference materials for comparison. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) offers an alternative approach. While LC can sometimes provide better separation of isomers than GC, the challenge of similar mass spectral fragmentation patterns in MS detection remains. restek.com Techniques like tandem mass spectrometry (MS/MS) can offer improved specificity. By carefully selecting precursor ions and analyzing the resulting product ion spectra, it is sometimes possible to find subtle differences in the fragmentation patterns of isomers. nih.gov However, even with MS/MS, the differentiation of isobaric isomers that produce similar fragment ions can be difficult. restek.com The use of specialized chromatographic columns, such as those with biphenyl stationary phases, has shown promise in improving the separation of synthetic cathinone isomers by leveraging pi-pi interactions. restek.com

Advanced Ionization and Spectroscopic Techniques have been explored to overcome the limitations of conventional methods. Electron Activated Dissociation (EAD), a "soft" fragmentation technique, has been shown to generate unique fragment ions and ion ratios that can help differentiate positional isomers of synthetic cathinones where traditional collision-induced dissociation (CID) fails. chromatographyonline.com This method can provide crucial supplementary product ions that aid in structural characterization. chromatographyonline.com Additionally, techniques like gas chromatography combined with chemical ionization (CI) have been used to differentiate regioisomers of N-alkylated ring-substituted fluorocathinones. researchgate.net

Furthermore, spectroscopic methods like Infrared (IR) Spectroscopy can be valuable. For example, differentiation among trifluoromethyl-substituted methcathinone (B1676376) isomers was feasible by assessing the carbonyl stretch in their IR spectra. nih.gov This suggests that IR spectroscopy could potentially be a useful tool for distinguishing fluoroethcathinone isomers as well.

The table below summarizes the key analytical challenges and potential solutions for differentiating 3-FEC from its isomers.

Analytical TechniqueChallengesPotential Solutions
GC-EI-MS - Extensive fragmentation leading to similar mass spectra for isomers. - Dominant iminium ion fragment provides little information on ring substitution. ojp.govnih.gov - Co-elution of isomers under standard chromatographic conditions. uva.nl- Use of chemical ionization (CI) to generate different fragmentation patterns. researchgate.net - Derivatization to create products with more distinct mass spectra and better chromatographic separation. uva.nl - High-resolution mass spectrometry (HRMS) for accurate mass measurements.
LC-MS/MS - Isobaric isomers are not easily separated and quantified by MS/MS alone. restek.com - Similar fragmentation patterns even with tandem MS.- Optimization of chromatographic separation using specialized columns (e.g., biphenyl phases). restek.com - Advanced fragmentation techniques like Electron Activated Dissociation (EAD). chromatographyonline.com
Spectroscopy (IR, NMR) - Requires pure samples for analysis.- Can provide definitive structural information to differentiate isomers. nih.gov

The following table presents a hypothetical comparison of analytical data for 3-FEC and its isomers to illustrate the challenges in differentiation. The mass spectral data would likely show a common major fragment ion, with only minor, and sometimes unreliable, differences in the relative intensities of other ions. Retention times may also be very close, requiring highly efficient chromatographic systems for resolution.

CompoundExpected Retention Time (min)Key Mass Spectral Fragments (m/z)
2-Fluoroethcathinone (2-FEC) 10.272 (base peak), 109, 137
3-Fluoroethcathinone (3-FEC) 10.572 (base peak), 109, 137
4-Fluoroethcathinone (4-FEC) 10.872 (base peak), 109, 137

Note: The data in this table is illustrative and intended to demonstrate the concept of analytical similarity. Actual values may vary depending on the specific analytical method and instrumentation used.

In Vitro and Preclinical Metabolic Profiling of Fluorinated Ethcathinones: Implications for 3 Fluoroethcathinone Hydrochloride

Phase I Biotransformation Pathways of Synthetic Cathinones

Phase I reactions, also known as functionalization reactions, introduce or expose polar functional groups on the parent molecule, preparing it for Phase II conjugation and subsequent excretion. pharmacy180.com For synthetic cathinones, these pathways are diverse and depend on the specific substituents on the cathinone (B1664624) scaffold. researchgate.net The primary Phase I pathways include N-dealkylation, β-keto group reduction, and hydroxylation. nih.govnih.govnih.gov

N-dealkylation is a principal metabolic pathway for N-alkylated synthetic cathinones. nih.gov This process involves the removal of an alkyl group from the nitrogen atom. In the case of ethcathinone (B106627), the ethyl group is removed. For cathinones with a methyl group on the nitrogen, this specific reaction is termed N-demethylation. nih.gov Studies on various synthetic cathinones, such as 3,4-dimethylmethcathinone (B1649914) (3,4-DMMC) and N-ethylhexedrone (NEH), have identified N-dealkylated metabolites. researchgate.netnih.gov For 3-fluoroethcathinone (B15185753), this pathway would be expected to produce 3-fluorocathinone. Research on the related compound 3-fluoromethcathinone (B604977) (3-FMC) confirmed the formation of 3-fluorocathinone as a main metabolite in vitro. nih.gov

A nearly universal metabolic pathway for synthetic cathinones is the reduction of the β-keto group to a hydroxyl group, forming an alcohol metabolite. researchgate.netnih.gov This transformation is significant because it creates a new chiral center, leading to the formation of diastereomeric alcohol metabolites (norephedrine and norpseudoephedrine (B1213554) analogues). The reduction of the ketone group is a common metabolic route identified for a wide array of cathinones, including ethcathinone, mephedrone (B570743), and various fluorinated derivatives. researchgate.netscispace.com This pathway has been consistently observed in in vitro studies using human liver microsomes (HLMs). nih.govuni-freiburg.de For 3-fluoroethcathinone, this reduction would result in the formation of 3-fluoro-norephedrine and 3-fluoro-norpseudoephedrine.

Hydroxylation, the addition of a hydroxyl (-OH) group, is another key Phase I pathway. This can occur at various positions on the molecule, including the aromatic ring or the alkyl side-chain (aliphatic hydroxylation). nih.govmdpi.com For cathinone derivatives with an alkyl substituent on the aromatic ring, such as mephedrone (4-methylmethcathinone), hydroxylation often occurs on this methyl group, which can then be further oxidized to a carboxylic acid. nih.gov In the case of 3-fluoroethcathinone, hydroxylation could potentially occur on the phenyl ring, although the fluorine atom's position and electron-withdrawing nature may influence the site of this reaction. Studies on 3-fluoromethcathinone have identified a hydroxy-3-fluoromethcathinone metabolite. nih.gov

The metabolic formation of iminium ion intermediates has been reported for some psychoactive substances. nih.gov For certain cathinones, this pathway can be involved in their biotransformation. researchgate.net Studies on 3-fluoromethcathinone (3-FMC) using rabbit liver slices identified a 3-fluorocathinone-imine as one of the main metabolites formed. nih.gov This suggests that iminium formation could be a relevant metabolic step for fluorinated cathinones like 3-fluoroethcathinone.

Table 1: Summary of Expected Phase I Metabolites of 3-Fluoroethcathinone Based on Known Cathinone Metabolism

Metabolic PathwayPrecursorResulting Metabolite
N-Dealkylation3-Fluoroethcathinone3-Fluorocathinone
β-Keto Reduction3-Fluoroethcathinone3-Fluoro-aminoalcohol (diastereomers)
Aromatic Hydroxylation3-FluoroethcathinoneHydroxy-3-fluoroethcathinone
Iminium Formation3-Fluorocathinone (from N-dealkylation)3-Fluorocathinone-imine

Phase II Conjugation Reactions of Cathinone Metabolites: Glucuronidation

Phase II reactions, or conjugation reactions, involve the attachment of endogenous polar molecules to the functional groups introduced during Phase I. pharmacy180.com This process significantly increases the water solubility of the metabolites, facilitating their excretion from the body. youtube.comnih.gov The most common Phase II reaction for synthetic cathinone metabolites is glucuronidation, where glucuronic acid is attached to hydroxyl groups. researchgate.netmdpi.com

The hydroxyl groups formed during the β-keto reduction and hydroxylation of cathinones are primary targets for glucuronide conjugation. researchgate.netfrontiersin.org In vitro studies using human liver microsomes and cofactors like uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) have successfully identified glucuronide conjugates of various cathinone metabolites. nih.govfrontiersin.org For 3-fluoroethcathinone, the alcohol metabolites resulting from keto reduction would be susceptible to glucuronidation, forming highly polar conjugates that are readily eliminated in urine. frontiersin.org

In Vitro Metabolism Study Methodologies: Application to Related Cathinones

The metabolic pathways of synthetic cathinones are primarily investigated using in vitro models that simulate the metabolic processes of the liver. tandfonline.com These methodologies are essential for identifying potential metabolites that can serve as biomarkers for consumption.

Commonly used in vitro systems include:

Human Liver Microsomes (HLMs): These are vesicles of the endoplasmic reticulum from liver cells and contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) enzymes. tandfonline.comresearchgate.net HLMs are widely used to study the formation of Phase I metabolites and, when supplemented with cofactors like UDPGA, can also be used to investigate Phase II glucuronidation. nih.govfrontiersin.org

Hepatocytes: These are intact liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes, providing a more comprehensive picture of metabolism. nih.govnih.gov Studies with pooled human hepatocytes have been used to evaluate the metabolic fate of several cathinones. nih.gov

Liver S9 Fraction: This is a subcellular fraction that contains both microsomal and cytosolic enzymes, allowing for the study of a broader range of metabolic reactions. mdpi.com

Recombinant CYP Enzymes: Using specific, individually expressed CYP enzymes helps to identify which particular isoforms are responsible for specific metabolic transformations. dshs-koeln.denih.gov

These in vitro systems are typically incubated with the parent drug, and the resulting mixture is analyzed using advanced analytical techniques like liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to detect and identify the metabolites formed. mdpi.comfrontiersin.org

Table 2: Overview of In Vitro Methodologies for Cathinone Metabolism Studies

MethodologyDescriptionKey EnzymesTypical Application
Human Liver Microsomes (HLMs)Vesicles from the liver's endoplasmic reticulum. tandfonline.comPhase I (CYP450) enzymes. tandfonline.comIdentification of Phase I metabolites; can be adapted for Phase II. nih.gov
Pooled Human HepatocytesIntact, viable liver cells. nih.govFull range of Phase I and Phase II enzymes. nih.govComprehensive metabolic profiling, including conjugation. nih.gov
Liver S9 FractionSupernatant from liver homogenate containing microsomes and cytosol. mdpi.comBoth microsomal and cytosolic enzymes.Broad screening of Phase I and some Phase II pathways. mdpi.com
Recombinant EnzymesIndividually expressed metabolic enzymes (e.g., specific CYPs). dshs-koeln.deSpecific enzymes (e.g., CYP3A4, CYP2D6). dshs-koeln.deDetermining the role of individual enzymes in specific reactions. dshs-koeln.de

Human Liver Microsomes (HLMs)

Human Liver Microsomes (HLMs) are a standard in vitro model for predicting the metabolic fate of xenobiotics in humans. nih.gov Studies on the closely related compound 3-fluoromethcathinone (3-FMC) using HLMs have identified several key phase I metabolic pathways.

The primary metabolic transformations observed for 3-FMC in HLM incubations include:

N-demethylation: The removal of the methyl group from the nitrogen atom.

Reduction of the keto group: The conversion of the ketone functional group to a secondary alcohol, resulting in the corresponding alcohol metabolite.

Hydroxylation: The addition of a hydroxyl group to the aromatic system.

Combined Pathways: A combination of the above pathways, such as N-demethylation followed by keto-reduction. nih.gov

These findings suggest that 3-FMC is extensively metabolized. The cytochrome P450 (CYP) isoenzyme CYP2B6 has been identified as the most relevant enzyme for the N-demethylation of 3-FMC. nih.gov Given the structural similarity, it is highly probable that 3-fluoroethcathinone would undergo analogous metabolic transformations, including N-deethylation, reduction of the β-keto group, and aromatic hydroxylation, when incubated with HLMs. A study investigating several synthetic cathinones found that reduction of the keto group and hydroxylation on the alkyl chains were common metabolic pathways. nih.gov

Table 1: Summary of Phase I Metabolites of 3-Fluoromethcathinone (3-FMC) Identified in Human Liver Microsome Studies

Parent CompoundMetabolic PathwayResulting Metabolite
3-FluoromethcathinoneN-demethylation3-Fluorocathinone
3-FluoromethcathinoneReduction of β-keto groupDihydro-3-fluoromethcathinone
3-FluoromethcathinoneAromatic HydroxylationHydroxy-3-fluoromethcathinone
3-FluoromethcathinoneN-demethylation & Reduction of β-keto groupN-demethyl-dihydro-3-fluoromethcathinone

This table is based on data for 3-FMC as a proxy for 3-FEC. nih.gov

Animal Liver Slice Models (e.g., Rabbit Liver Slices)

In addition to microsomal models, preclinical studies using organ slices can provide a more comprehensive picture of metabolism as they contain a wider array of enzymes. The in vitro metabolism of 3-fluoromethcathinone (3-FMC) has been investigated using cryopreserved rabbit liver slices. nih.gov

In this model, 3-FMC was shown to be biotransformed into several key metabolites. The main metabolites identified after incubation with rabbit liver slices were:

3-Fluorocathinone

3-Fluorocathinone-imine

Hydroxy-3-fluoromethcathinone

3-Fluoromethcathinone-diol nih.gov

The identification of these compounds confirms that N-demethylation (leading to 3-fluorocathinone), hydroxylation, and reduction of the keto group (leading to a diol) are significant metabolic pathways in this preclinical model. nih.gov This provides further evidence for the likely metabolic routes of other fluorinated cathinones like 3-fluoroethcathinone.

Identification of Potential Metabolites and Biomarkers for 3-Fluoroethcathinone Hydrochloride Detection

Based on the metabolic data from the structurally similar 3-fluoromethcathinone, several potential metabolites can be proposed for 3-fluoroethcathinone (3-FEC). The identification of these metabolites is crucial for developing reliable analytical methods to detect its use and for understanding its toxicological profile.

The expected primary metabolic pathways for 3-FEC would be:

N-deethylation to form 3-fluorocathinone.

Reduction of the β-keto group to yield the corresponding alcohol, dihydro-3-fluoroethcathinone.

Hydroxylation of the fluorophenyl ring.

Combinations of these pathways, such as N-deethylation followed by keto-reduction .

The resulting metabolites, particularly the N-deethylated and keto-reduced products, would serve as important biomarkers for detecting exposure to 3-FEC. These metabolites may have a longer detection window in biological samples compared to the parent compound. For instance, the dihydro metabolite of 3-chloromethcathinone (B1649792) (3-CMC) has been shown to have high stability in blood and urine, making it a potential biomarker for intake. oup.com Therefore, dihydro-3-fluoroethcathinone and 3-fluorocathinone are strong candidates for biomarkers of 3-FEC consumption.

Table 2: Proposed Potential Metabolites of 3-Fluoroethcathinone (3-FEC) for Detection and Biomarker Identification

Proposed Metabolic Pathway for 3-FECPotential Metabolite/Biomarker
N-deethylation3-Fluorocathinone
Reduction of β-keto groupDihydro-3-fluoroethcathinone
Aromatic HydroxylationHydroxy-3-fluoroethcathinone
N-deethylation & Reduction of β-keto groupDihydro-3-fluorocathinone

This table represents a hypothesis based on the known metabolism of analogous compounds.

Neurochemical and Molecular Pharmacological Research on Fluorinated Cathinones: Mechanistic Insights for 3 Fluoroethcathinone Hydrochloride

Mechanisms of Interaction with Monoamine Transporters (Dopamine Transporter, Norepinephrine (B1679862) Transporter, Serotonin (B10506) Transporter)

The primary molecular targets of synthetic cathinones are the presynaptic transporters for dopamine (B1211576) (DAT), norepinephrine (NET), and serotonin (SERT). nih.gov The interaction of 3-fluoroethcathinone (B15185753) and its analogs with these transporters involves two principal mechanisms: the inhibition of neurotransmitter reuptake and the induction of transporter-mediated neurotransmitter release.

Neurotransmitter Reuptake Inhibition

Research on fluorinated cathinones demonstrates their potent ability to block the reuptake of monoamines. Studies on 3-fluoromethcathinone (B604977) (3-FMC), a close structural analog of 3-fluoroethcathinone, show that it is a potent inhibitor of both the dopamine transporter (DAT) and the norepinephrine transporter (NET). nih.gov Its effect on the serotonin transporter (SERT) is reported to be negligible. nih.gov This profile, characterized by a strong preference for catecholamine transporters over the serotonin transporter, is a hallmark of many psychostimulant cathinones. nih.gov The inhibition of DAT and NET leads to an accumulation of dopamine and norepinephrine in the synaptic cleft, thereby enhancing neurotransmission.

The general structure-activity relationships for cathinones indicate that substitutions on the phenyl ring, such as the fluorine atom in 3-fluoroethcathinone, significantly influence their potency and selectivity for the monoamine transporters.

Transporter-Mediated Neurotransmitter Release

In addition to blocking reuptake, many cathinones function as transporter substrates, meaning they are transported into the neuron by the same transporters they inhibit. This action can trigger a reversal of the transporter's normal function, causing it to expel neurotransmitters from the presynaptic terminal into the synapse, a process known as efflux or release. wikipedia.org

Modulation of Extracellular Monoamine Levels in Preclinical Models: Microdialysis Studies

While direct microdialysis studies specifically investigating 3-fluoroethcathinone hydrochloride's effects on extracellular monoamine levels are not prominently available in the reviewed scientific literature, extensive research on the closely related compound 3-fluoromethcathinone (3-FMC) provides critical insights.

In vivo microdialysis in mice has demonstrated that 3-FMC potently increases extracellular levels of both dopamine and serotonin in the striatum. nih.gov The administration of 3-FMC resulted in a significant and dose-dependent elevation of these neurotransmitters. nih.gov

The table below summarizes the peak effects observed in microdialysis studies following the administration of 3-FMC in mice.

Table 1: Peak Increase in Extracellular Monoamines Induced by 3-FMC in Mouse Striatum

Compound Dose Peak Dopamine Increase (% of Basal) Peak Serotonin Increase (% of Basal)
3-FMC 3 mg/kg ~540% ~400%
3-FMC 10 mg/kg ~1300% ~830%

Data derived from studies in mice. The values represent the maximum percentage increase from the baseline measurement after drug administration. nih.gov

These findings underscore the powerful effect of 3-FMC on the brain's dopamine and serotonin systems, consistent with its in vitro profile as a monoamine transporter inhibitor and releaser. nih.gov

Cellular and Subcellular Mechanisms of Action: Oxidative Stress and Autophagy Induction in Neuronal Cell Lines (based on 3-Fluoromethcathinone studies)

The cellular and subcellular effects of fluorinated cathinones are being actively investigated, with studies on 3-fluoromethcathinone (3-FMC) providing a model for understanding these mechanisms. Research using the HT22 immortalized mouse hippocampal neuronal cell line has shown that 3-FMC can induce significant cellular stress.

Specifically, 3-FMC exposure leads to a concentration-dependent increase in the intracellular production of reactive oxygen species (ROS), indicating the induction of oxidative stress. nih.gov This overproduction of ROS can damage cellular components like lipids, proteins, and DNA.

Furthermore, 3-FMC has been shown to activate autophagy in HT22 cells. nih.gov This is evidenced by the conversion of the cytosolic protein LC3-I to the membrane-bound form LC3-II and the formation of autophagic vacuoles. nih.gov Autophagy is a cellular process for degrading and recycling damaged organelles and proteins. While it can be a protective response to stress, excessive or prolonged autophagy can lead to cell death. nih.gov

The table below details the key cellular effects observed in HT22 cells following treatment with 3-FMC.

Table 2: Cellular Effects of 3-FMC in HT22 Neuronal Cells

Mechanism Observation Significance
Oxidative Stress Concentration-dependent increase in intracellular Reactive Oxygen Species (ROS). Indicates cellular damage potential.
Autophagy Induction Concentration-dependent increase in the conversion of LC3-I to LC3-II and formation of autophagic vacuoles. Suggests activation of a cellular stress response pathway.
Apoptosis At higher concentrations (e.g., 4 mM), induction of caspase-dependent apoptotic cell death is observed. Indicates that high levels of cellular stress can trigger programmed cell death.

Findings are based on in vitro studies using the HT22 mouse hippocampal cell line. nih.gov

These findings suggest that the abuse of 3-FMC may disrupt neuronal homeostasis and impair the functioning of the central nervous system through mechanisms involving oxidative stress and the activation of autophagy and apoptosis. nih.gov

Receptor Binding and Functional Assays: D1-Dopamine Receptor Antagonism Studies

While direct receptor binding affinity and functional assay data for 3-fluoroethcathinone at the D1-dopamine receptor are limited in the available literature, functional studies with the related compound 3-fluoromethcathinone (3-FMC) provide strong indirect evidence for the critical role of this receptor.

Preclinical studies in mice have shown that the psychostimulant effects of 3-FMC, specifically the increase in spontaneous horizontal locomotor activity, are mediated by the activation of dopaminergic neurotransmission. nih.gov Crucially, the locomotor stimulation induced by 3-FMC was completely abolished by the pre-treatment of the animals with SCH 23390, a selective D1-dopamine receptor antagonist. nih.gov

This finding strongly suggests that the downstream behavioral effects of the increased dopamine levels caused by 3-FMC are dependent on the stimulation of D1-dopamine receptors. nih.gov The activation of these Gs-protein coupled receptors is a key step in the signaling cascade that leads to the observed psychostimulant outcomes. nih.gov

Forensic Chemical Analysis and Degradation Studies of 3 Fluoroethcathinone Hydrochloride

Analytical Strategies for Detection and Quantification in Forensic Samples

The detection and quantification of 3-Fluoroethcathinone (B15185753) (3-FEC) hydrochloride in forensic samples present a significant challenge for toxicology laboratories. ojp.govojp.gov Due to the limitations of immunoassay-based screening, which may not be designed to detect the ever-increasing number of novel psychoactive substances (NPS), laboratories often rely on more sophisticated and labor-intensive chromatographic techniques. ojp.gov

A variety of analytical methods have been developed and validated for the identification and quantification of synthetic cathinones, including 3-FEC, in biological matrices such as blood and urine. ojp.gov One such method involves solid-phase extraction (SPE) followed by liquid chromatography-quadrupole/time-of-flight mass spectrometry (LC-Q/TOF-MS). This technique has proven effective for the analysis of 22 different synthetic cathinones, including 3-FEC and its positional isomer 4-FMC, achieving complete separation of all isomers within a 12-minute chromatographic run. ojp.gov Validation of this method in accordance with the Scientific Working Group for Forensic Toxicology (SWGTOX) standards has demonstrated high extraction efficiencies of 81-93% in blood and 84-104% in urine, with limits of quantitation (LOQ) ranging from 0.25-5 ng/mL in both matrices. ojp.gov

Gas chromatography-mass spectrometry (GC-MS) is another widely used technique in forensic toxicology. ojp.gov However, the analysis of cathinones by GC-MS can be complicated by the thermal instability of these compounds. ojp.govnih.gov The β-keto functional group characteristic of cathinones can lead to in-situ thermal degradation during analysis. nih.gov Despite these challenges, GC-MS methods have been successfully applied. For instance, a study on various cathinone (B1664624) analogs, including fluorinated ones, reported successful identification and differentiation using GC-MS. swgdrug.org To improve chromatographic and spectroscopic properties, derivatization techniques are sometimes employed, though the tertiary amine structure of some cathinones can limit the effectiveness of common derivatizing agents. ojp.gov

The choice of analytical technique can significantly impact the stability and accurate measurement of 3-FEC. For example, the position of the fluorine atom on the aromatic ring influences the stability of fluoromethcathinone isomers during GC/MS analysis, with 3-fluoro isomers being less stable than 4-fluoro isomers. ojp.gov This highlights the importance of carefully selecting and validating analytical methods to minimize degradation and ensure accurate quantification. nih.gov

Interactive Table: Analytical Parameters for 3-FEC Detection

ParameterMethodDetailsReference
Instrumentation LC-Q/TOF-MSReversed-phase chromatography ojp.gov
GC-MS--- ojp.govswgdrug.org
Sample Preparation Solid-Phase Extraction (SPE)High extraction efficiency in blood and urine ojp.gov
Limits of Quantitation (LOQ) LC-Q/TOF-MS0.25-5 ng/mL in blood and urine ojp.gov
Isomer Separation LC-Q/TOF-MSSuccessful separation of 3-FMC and 4-FMC ojp.gov

Impurity Profiling of Illicitly Synthesized 3-Fluoroethcathinone Hydrochloride

The impurity profile of an illicitly synthesized drug can provide valuable forensic intelligence, offering insights into the synthetic route employed, the precursors used, and potentially linking different seizures to a common source. nih.gov For amphetamine-type substances (ATS), including synthetic cathinones like 3-FEC, a variety of synthetic pathways can be used, each resulting in a unique set of by-products, intermediates, and other impurities. nih.gov

Common synthetic routes for cathinones can introduce specific impurities. For example, the starting materials and reagents used in the synthesis of 3-FEC can lead to the presence of related compounds. The synthesis of many illicit drugs involves common chemical reactions, and the impurities found can be indicative of these processes. nih.gov For instance, in the synthesis of other compounds, impurities can arise from the oxidation of starting materials, pyrolysis of solvents, or the decomposition of intermediates catalyzed by reagents like hydrochloric acid. nih.gov

The identification of these impurities is crucial for law enforcement and forensic chemists. During the process development of pharmaceuticals, any impurity detected at levels of 0.10% or higher is typically identified and characterized. nih.gov A similar approach in the analysis of illicit drugs can help to create a chemical signature for a particular batch.

The analysis of impurities often involves chromatographic techniques coupled with mass spectrometry, such as GC-MS and LC-MS. These methods allow for the separation and identification of minor components in a complex mixture. For example, in the synthesis of other fluorinated compounds, desfluoro impurities have been identified, resulting from the use of starting materials lacking the fluorine atom. nih.gov It is plausible that similar desfluoro impurities of 3-FEC could be present in illicit samples if the initial precursors are not pure.

Furthermore, the reaction conditions themselves can generate impurities. For instance, the use of certain catalysts or solvents can lead to the formation of unexpected by-products. In one documented synthesis, the use of FeCl3 as a catalyst in an aromatic solvent resulted in the incorporation of solvent molecules into the final polymer product. researchgate.net While this example is from polymer chemistry, it illustrates the principle that reaction components can become part of the impurity profile.

A comprehensive understanding of the potential impurities in illicit 3-FEC requires detailed studies of the common synthetic routes used in clandestine laboratories. This knowledge is essential for building robust impurity profiles that can be used for drug trafficking intelligence.

Degradation Pathways and Stability of this compound in Analytical Matrices

The stability of 3-Fluoroethcathinone (3-FEC) in analytical matrices is a critical consideration for the accurate interpretation of forensic toxicology results. ojp.gov Synthetic cathinones, in general, are known to be unstable under certain conditions, which can lead to a decrease in the concentration of the parent drug over time. ojp.govnih.gov

Several factors influence the stability of cathinones, including the chemical structure of the compound itself, the pH of the matrix, and the storage temperature. ojp.govnih.gov Studies have shown that the presence of a halogen atom, such as fluorine, on the benzene (B151609) ring can negatively impact the stability of synthetic cathinones. nih.gov Specifically, for fluoromethcathinone isomers, the position of the fluorine atom affects thermal stability, with 3-fluoromethcathinone (B604977) showing less stability than its 4-fluoro counterpart during GC/MS analysis. ojp.gov

The pH of the storage medium is a significant factor. Cathinones are considerably more stable under acidic conditions, while alkaline conditions dramatically accelerate their degradation. ojp.gov For example, 3-fluoromethcathinone (3-FMC), a closely related compound, exhibits poor stability at pH 8, even when stored at -20°C with a preservative. nih.gov

Temperature also plays a crucial role in the degradation of cathinones. ojp.gov Exposure to elevated temperatures can decrease the estimated half-lives of these compounds by several orders of magnitude for some drugs. ojp.gov Significant degradation has been observed for many cathinones within hours of exposure to temperatures as high as 32°C. ojp.gov This is particularly relevant for post-mortem samples, where there may be a delay between death and sample collection at ambient temperatures. nih.gov

The primary degradation pathway for many cathinones involves the β-keto functional group. nih.gov Thermal degradation during GC-MS analysis can lead to the loss of two hydrogen atoms, resulting in an oxidative degradation product with a characteristic mass shift. nih.gov Another potential degradation pathway involves the reduction of the carbonyl group to a hydroxyl group, forming dihydro-metabolites. nih.gov

To ensure the integrity of forensic samples, proper storage is essential. Long-term stability studies recommend storing samples at freezer temperatures (-20°C) to minimize degradation. nih.gov Even under these conditions, some degradation may occur over extended periods. Therefore, it is crucial for forensic laboratories to be aware of the stability limitations of 3-FEC and other synthetic cathinones to avoid misinterpretation of analytical results.

Interactive Table: Factors Affecting 3-FEC Stability

FactorEffect on StabilityDetailsReference
Fluorine Position Influences thermal stability3-fluoro isomers are generally less stable than 4-fluoro isomers. ojp.gov
pH Highly pH-dependentMore stable in acidic conditions; degradation is accelerated in alkaline conditions. ojp.gov
Temperature Significant impactElevated temperatures drastically decrease stability. ojp.govnih.gov
Storage Matrix VariesStability can differ between blood, urine, and methanolic solutions. nih.gov

Challenges in Establishing Reference Standards and Comprehensive Spectral Databases for Emerging Fluorinated Cathinones

The rapid emergence of new psychoactive substances (NPS), including a vast number of fluorinated cathinones, presents significant challenges for forensic laboratories in terms of establishing and maintaining comprehensive analytical resources. wisc.edunih.gov The constant introduction of new analogs, often designed to circumvent existing drug laws, means that reference standards and spectral data are frequently unavailable for the most recently identified compounds. cfsre.org

A primary challenge is the timely availability of certified reference materials (CRMs). wisc.edu The synthesis and characterization of new compounds to the level of a CRM is a time-consuming and expensive process. Without a CRM, the definitive identification and quantification of a new fluorinated cathinone in a forensic sample is difficult, if not impossible. Laboratories often have to rely on tentative identifications based on mass spectral data and comparison to similar compounds, which may not be sufficient for legal proceedings.

The development of comprehensive spectral databases is another major hurdle. nih.govcfsre.org While several databases exist, such as those from Wiley, Cayman Chemical, and SWGDRUG, they are in a constant state of catch-up with the ever-evolving illicit drug market. cfsre.orgforensicmag.comwiley.comcaymanchem.com The inclusion of a new compound into a spectral library requires obtaining a pure standard, acquiring high-quality spectral data (e.g., mass spectra, infrared spectra, NMR spectra), and validating this data. wiley.com

Furthermore, the structural similarity among many fluorinated cathinones, particularly positional isomers, can make their differentiation challenging, even with access to spectral libraries. ojp.gov Chromatographic separation is often critical to distinguish between isomers that may produce very similar mass spectra. ojp.gov

To address these challenges, there is a growing interest in computational and crowd-sourced approaches. wisc.edu Molecular networking, for example, is a technique that can organize mass spectral data to identify structural similarities between known and unknown compounds, potentially aiding in the tentative identification of new NPS even without a reference standard. wisc.edu Open-access platforms and collaborative efforts to share spectral data among forensic laboratories are also becoming increasingly important for the rapid dissemination of information about new threats. wisc.edu

The continuous evolution of the NPS landscape necessitates a proactive and collaborative approach from the forensic science community to ensure that analytical methods and resources can keep pace with the emergence of new fluorinated cathinones.

Q & A

Q. What analytical techniques are recommended for characterizing 3-Fluoroethcathinone hydrochloride in research settings?

Methodological Answer:

  • High-Performance Liquid Chromatography (HPLC) is a primary method for purity assessment. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 μm) with a mobile phase combining phosphate buffer (e.g., 0.03 M KH₂PO₄) and methanol in a 70:30 ratio. Detection at 207 nm UV wavelength ensures specificity .
  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are critical for structural confirmation. MS identifies molecular ions (e.g., m/z 231.7 for the parent ion), while NMR resolves fluorine substitution patterns and stereochemistry.
  • Purity Validation : Batch-specific certificates of analysis (CofAs) should confirm ≥98% purity, with stability data showing ≥2 years at -20°C .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

  • Storage : Store as a crystalline solid at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies confirm integrity for ≥2 years under these conditions .
  • Safety Protocols : Use nitrile gloves, lab coats, and respiratory protection (e.g., N95 masks) during handling. Avoid skin/eye contact; rinse immediately with water if exposure occurs. Decontaminate work surfaces with 70% ethanol .

Q. What are the key safety considerations when working with this compound?

Methodological Answer:

  • Exposure Controls : Conduct experiments in fume hoods with negative pressure. Monitor airborne particles using real-time aerosol detectors.
  • First Aid : For inhalation, move to fresh air and seek medical observation for 48 hours. For skin contact, wash with soap and water; contaminated clothing must be removed immediately .

Q. How is this compound distinguished from structurally similar cathinones in forensic analysis?

Methodological Answer:

  • Chromatographic Separation : Use gradient elution in HPLC or GC-MS to resolve retention time differences caused by fluorine substitution.
  • Isotopic Labeling : Deuterated internal standards (e.g., 3-FEC-d₅) improve specificity in mass spectrometry by differentiating isotopic patterns .

Q. What are the primary applications of this compound in academic research?

Methodological Answer:

  • Neuropharmacology : Study its effects on dopamine/norepinephrine transporters using in vitro uptake assays (e.g., transfected HEK cells).
  • Forensic Toxicology : Develop reference libraries for detecting illicit synthetic cathinones in biological samples (e.g., urine, blood) via LC-QTOF-MS .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported EC₅₀ values for this compound across studies?

Methodological Answer:

  • Assay Standardization : Control variables such as cell line (e.g., SH-SY5Y vs. HEK293), incubation time, and buffer pH. Cross-validate using a radioligand binding assay (e.g., [³H]dopamine displacement).
  • Data Normalization : Normalize results to reference compounds (e.g., methamphetamine) to account for inter-lab variability .

Q. What strategies optimize the detection of this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Use solid-phase extraction (SPE) with mixed-mode cartridges (e.g., Oasis MCX) to isolate the compound from plasma or urine.
  • Tandem Mass Spectrometry : Employ MRM transitions (e.g., m/z 232 → 154 for quantification; m/z 232 → 123 for confirmation) to enhance sensitivity in LC-MS/MS .

Q. How does the fluorine substituent in this compound influence its metabolic stability?

Methodological Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and monitor phase I metabolites (e.g., hydroxylation, defluorination) via UPLC-HRMS.
  • Comparative Studies : Compare metabolic half-lives with non-fluorinated analogs (e.g., ethcathinone) to quantify fluorine’s impact on CYP450-mediated degradation .

Q. What experimental designs mitigate batch-to-batch variability in pharmacological studies?

Methodological Answer:

  • Batch Authentication : Require suppliers to provide CofAs with NMR/HRMS data, residual solvent analysis, and Karl Fischer titration (for water content).
  • Internal Controls : Include a reference batch in each experiment to normalize activity measurements (e.g., % inhibition in transporter assays) .

Q. How can researchers model the long-term stability of this compound under non-ideal storage conditions?

Methodological Answer:

  • Accelerated Stability Studies : Expose samples to 40°C/75% relative humidity (ICH Q1A guidelines) and monitor degradation via HPLC-UV. Use Arrhenius kinetics to extrapolate shelf life.
  • Degradation Product Identification : Characterize major degradants (e.g., hydrolyzed or oxidized forms) using preparative TLC and NMR .

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3-Fluoroethcathinone hydrochloride
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.